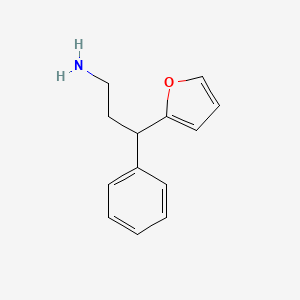

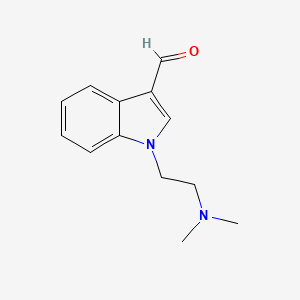

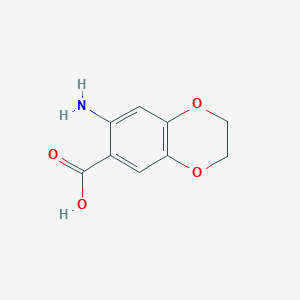

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde

Übersicht

Beschreibung

The compound seems to be a derivative of dimethylaminoethyl methacrylate . Dimethylaminoethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It contains 700-1000 ppm monomethyl ether hydroquinone as an inhibitor .

Synthesis Analysis

The synthesis of similar compounds, such as 2-dimethylaminoethyl chloride hydrochloride, involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride . The reaction is controlled at a temperature of 5-15 °C under an ice water bath condition .

Chemical Reactions Analysis

Quaternization reactions of poly [2- (dimethylamino)ethyl methacrylate] (PDMAEMA) with alkyl halides (1-iodobutane, 1-iodoheptane, and 1-iododecane) have been studied . The rate of quaternization is higher with increasing temperature .

Physical And Chemical Properties Analysis

Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a promising polymer with very interesting properties . The thermal degradation process of PDMAEMA has been investigated .

Wissenschaftliche Forschungsanwendungen

Drug and Gene Delivery Systems

The compound has been utilized in the development of nanocarriers for drug and gene delivery systems. These nanocarriers can load simultaneously anticancer drugs and nucleic acids, which is challenging due to their different physico-chemical properties . The use of this compound in block copolymers allows for the creation of micelles that can be loaded with drugs like quercetin and form complexes with DNA for codelivery .

Stimuli-Responsive Polymers

“1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde” is used in the synthesis of stimuli-responsive polymers. These polymers can change their structure in response to external stimuli such as pH, temperature, and ionic strength . This property is particularly useful in biomedical applications, including tissue engineering and theranostics .

Self-Assembled Copolymers

The compound is integral in the formation of self-assembled copolymers, which have a wide range of morphologies and applications. These copolymers are investigated for their potential in drug delivery systems , where they can improve the efficiency and targeting of drug delivery .

Amphiphilic Block Copolymer Micelles

It serves as a building block for amphiphilic block copolymer micelles. These micelles can self-associate in aqueous media into nanosized structures that are capable of loading with antioxidants, anti-inflammatory, and anticancer drugs . This application is significant for the development of more effective cancer therapies.

Intramolecular Self-Folding and Intermolecular Self-Assembly

The compound contributes to the intramolecular self-folding and intermolecular self-assembly of polymer chains. This is crucial for creating polymers that can adapt their shapes and sizes to encapsulate and deliver drugs or other therapeutic agents .

Nanoparticle Formation

“1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde” is used in the creation of nanoparticles that can be employed for drug delivery. These nanoparticles can be designed to target specific cells or tissues, making them valuable in targeted cancer treatments .

Polyelectrolytes with pH-Responsive Behavior

The compound is used to synthesize polyelectrolytes that exhibit pH-responsive behavior. This feature allows the polyelectrolytes to release their load (drugs, genes, etc.) in response to the pH changes in different environments within the body .

Temperature-Responsive Polymersomes

Lastly, it is instrumental in forming polymersomes with temperature-responsive behavior. These polymersomes can release their contents at specific temperatures, which is beneficial for controlled drug release in hyperthermia treatments .

Zukünftige Richtungen

The stimuli-responsive self-assembly behavior of novel double-hydrophilic poly(2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives are being studied . These polymers respond to pH, temperature, and salt alterations in aqueous solutions .

Eigenschaften

IUPAC Name |

1-[2-(dimethylamino)ethyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-14(2)7-8-15-9-11(10-16)12-5-3-4-6-13(12)15/h3-6,9-10H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMHZYQXLTUJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Dimethylamino-ethyl)-1H-indole-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)